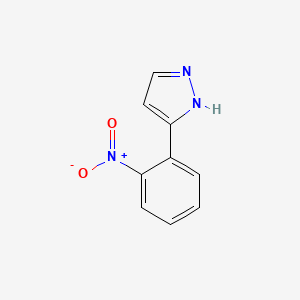

3-(2-Nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBQCSTNUDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371812 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59844-05-2 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(2-nitrophenyl)-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide array of biologically active compounds. This document outlines a probable synthetic route, predicted characterization data based on analogous compounds, and detailed experimental protocols.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 3-substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the synthesis of this compound, a logical and efficient approach involves the reaction of 2'-nitroacetophenone with a suitable hydrazine source. A common precursor for the 1,3-dicarbonyl functionality in this context is an enaminone, which can be formed in situ.

A plausible and commonly employed synthetic strategy is the reaction of 2'-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone. This intermediate is then reacted with hydrazine hydrate without isolation to yield the final product, this compound.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of analogous 3-substituted pyrazoles.

Materials:

-

2'-Nitroacetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of the Enaminone Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-nitroacetophenone (1 equivalent) in toluene. Add dimethylformamide dimethyl acetal (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Cyclization Reaction: To the cooled reaction mixture, add absolute ethanol followed by hydrazine hydrate (1.5 equivalents) dropwise while stirring.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Dry the final product under vacuum.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques and physical property measurements. The following data are predicted based on the analysis of structurally similar compounds.

Caption: Logical workflow for the structural characterization.

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not available (expected to be a solid at room temperature) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 - 12.0 | br s | N-H (pyrazole) |

| ~7.9 - 8.1 | d | H-3' (nitrophenyl) |

| ~7.6 - 7.8 | m | H-4', H-5', H-6' (nitrophenyl) |

| ~7.5 - 7.6 | d | H-5 (pyrazole) |

| ~6.8 - 6.9 | d | H-4 (pyrazole) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | C-NO₂ (nitrophenyl) |

| ~145 - 147 | C-3 (pyrazole) |

| ~132 - 134 | C-Ar (nitrophenyl) |

| ~130 - 132 | C-Ar (nitrophenyl) |

| ~128 - 130 | C-5 (pyrazole) |

| ~124 - 126 | C-Ar (nitrophenyl) |

| ~122 - 124 | C-Ar (nitrophenyl) |

| ~105 - 107 | C-4 (pyrazole) |

Table 4: Predicted FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3300 | N-H stretching (pyrazole) |

| ~3000 - 3100 | C-H stretching (aromatic) |

| ~1590 - 1610 | C=N stretching (pyrazole) |

| ~1510 - 1530 | N-O stretching (asymmetric, nitro) |

| ~1340 - 1360 | N-O stretching (symmetric, nitro) |

| ~1450 - 1500 | C=C stretching (aromatic) |

| ~750 - 800 | C-H bending (ortho-disubstituted benzene) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 189 | [M]⁺ |

| 172 | [M - OH]⁺ |

| 143 | [M - NO₂]⁺ |

| 116 | [C₇H₄N₂]⁺ |

| 90 | [C₆H₄N]⁺ |

Experimental Protocols: Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide (KBr) and pressing the mixture into a thin transparent disk.

-

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

-

Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: 50 - 500 m/z

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

2.2.4. Melting Point and Elemental Analysis

-

Melting Point: Determine the melting point of the purified solid using a calibrated melting point apparatus.

-

Elemental Analysis: Perform elemental analysis (C, H, N) to determine the elemental composition of the compound. Compare the experimental values with the calculated values for the molecular formula C₉H₇N₃O₂.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via cyclocondensation of an enaminone intermediate derived from 2'-nitroacetophenone is a robust and efficient method. The predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The detailed experimental protocols offer practical guidance for the successful execution of both the synthesis and the subsequent analytical procedures. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where pyrazole-based structures play a crucial role.

An In-depth Technical Guide to 3-(2-Nitrophenyl)-1H-pyrazole: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential biological activities of the heterocyclic compound 3-(2-nitrophenyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data from its closely related analogue, 3-(3-nitrophenyl)-1H-pyrazole, to provide a predictive profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating available information and outlining key experimental protocols.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of a nitrophenyl substituent can significantly modulate the electronic properties and biological activity of the pyrazole core. This guide focuses specifically on the 2-nitro isomer, this compound, a molecule of interest for further investigation due to the known bioactivities of related nitrophenyl-pyrazoles, which include antimicrobial and anticancer properties.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 3-(Nitrophenyl)-1H-pyrazole Isomers

| Property | This compound (Predicted/Inferred) | 3-(3-Nitrophenyl)-1H-pyrazole (Experimental)[1] |

| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol | 189.17 g/mol |

| Melting Point | Data not available | 125-128 °C |

| Solubility | Data not available | 11.7 µg/mL (at pH 7.4)[1] |

| Appearance | Expected to be a solid | - |

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While a complete dataset is not available, data from related compounds allows for a predictive analysis.

Table 2: Spectroscopic Data for 3-(Nitrophenyl)-1H-pyrazole Derivatives

| Technique | This compound Derivative¹ | 3-(3-Nitrophenyl)-1H-pyrazole[1] |

| ¹H NMR | Aromatic and pyrazole protons expected in the δ 7.0-9.0 ppm range. | Available through SpectraBase.[1] |

| ¹³C NMR | Aromatic and pyrazole carbons expected in the δ 100-150 ppm range. | Available through SpectraBase.[1] |

| IR (KBr) | Characteristic peaks for N-H, C=N, C=C, and NO₂ stretching expected. | Available through SpectraBase.[1] |

| Mass Spec (GC-MS) | Expected molecular ion peak [M]⁺ at m/z 189. | Molecular ion peak at m/z 189.[1] |

¹Data inferred from ethyl 5-methyl-3-((2-nitrophenyl)carbamoyl)-1H-pyrazole-4-carboxylate, which showed a melting point of 190-192 °C and characteristic ¹H NMR signals.[2]

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and widely used method for the synthesis of 3-aryl-pyrazoles is the cyclocondensation of a substituted acetophenone with a source of hydrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from 2'-nitroacetophenone. The general two-step procedure involves the formation of a chalcone intermediate followed by cyclization with hydrazine. A more direct, one-pot synthesis from the corresponding 1,3-dicarbonyl compound is also a common strategy.

Caption: Plausible synthetic routes to this compound.

General Experimental Protocol (Inferred)

This protocol is based on established methods for the synthesis of related 3-aryl-pyrazoles.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-butanone (Chalcone formation - if applicable)

-

Dissolve 2'-nitroacetophenone (1 eq.) and a suitable aldehyde (e.g., formaldehyde dimethyl acetal) (1.1 eq.) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent to afford the chalcone intermediate.

Step 2: Synthesis of this compound (Cyclization)

-

Dissolve the chalcone intermediate (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add hydrazine hydrate (1.2 eq.).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: General experimental workflow for a two-step pyrazole synthesis.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nitrophenyl-pyrazole derivatives has demonstrated a range of promising pharmacological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial activities of pyrazole derivatives containing a nitrophenyl group.[3] These compounds have shown inhibitory effects against various bacterial and fungal strains. The presence of the nitro group is often associated with enhanced antimicrobial potency. The specific activity of the 2-nitro isomer would require dedicated screening studies.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents. The introduction of a nitrophenyl moiety has been explored as a strategy to enhance the cytotoxic effects of these compounds against various cancer cell lines.[4] The mechanism of action is often related to the inhibition of specific kinases or other signaling pathways involved in cell proliferation and survival. Further investigation is warranted to determine the anticancer potential of this compound.

As no specific signaling pathways for this compound have been elucidated, a diagram for this section cannot be provided at this time.

Conclusion

This compound represents a molecule of significant interest for further research, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data for this compound is scarce, this guide provides a foundational understanding based on the properties of its isomers and related derivatives. The proposed synthetic routes offer a starting point for its preparation and subsequent biological evaluation. Future studies should focus on the definitive synthesis, full characterization, and comprehensive screening of this compound to unlock its full therapeutic potential.

References

3-(2-Nitrophenyl)-1H-pyrazole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and key experimental protocols. Furthermore, it explores its biological significance, with a focus on its role in inflammatory pathways.

Core Compound Identity

Chemical Name: this compound CAS Number: 59844-05-2 Molecular Formula: C₉H₇N₃O₂

Molecular Structure

The molecular structure of this compound consists of a pyrazole ring substituted at the 3-position with a 2-nitrophenyl group.

SMILES Representation: O=--INVALID-LINK--c1ccccc1c2cc[nH]n2

Visual Representation:

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for this compound and its isomer, 3-(3-nitrophenyl)-1H-pyrazole, are summarized below for comparison. While specific experimental data for the 2-nitro isomer is limited in publicly available literature, computed properties provide valuable estimates.

| Property | This compound (Computed) | 3-(3-Nitrophenyl)-1H-pyrazole (Experimental/Computed) |

| Molecular Weight | 189.17 g/mol | 189.17 g/mol [1] |

| LogP | 1.7 (estimated) | 1.7 (Computed)[1] |

| Topological Polar Surface Area | 74.5 Ų (Computed) | 74.5 Ų (Computed)[1] |

| Solubility | Data not available | 11.7 µg/mL (at pH 7.4, Experimental)[1] |

| CAS Number | 59844-05-2 | 59843-77-5[1] |

Experimental Protocols

Synthesis of a Substituted Nitrophenyl-Pyrazole (Adapted Method)

Objective: To synthesize a nitrophenyl-substituted pyrazole via a condensation reaction.

Materials:

-

Appropriate α,β-unsaturated ketone precursor (e.g., 1-(2-nitrophenyl)ethanone to be reacted with a suitable reagent to form the pyrazole ring)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β-unsaturated ketone precursor (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazole product.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Nitrophenyl-substituted pyrazole derivatives have garnered significant attention for their potential pharmacological activities, particularly as anti-inflammatory and antimicrobial agents.[3]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several studies have indicated that pyrazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4]

The diagram below illustrates the proposed mechanism of action where this compound or similar derivatives may inhibit the NF-κB signaling cascade.

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

Various pyrazole derivatives have demonstrated promising antimicrobial properties.[3][6] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, making them attractive targets for novel antibiotic development.[7] One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]

The following workflow outlines the general process for evaluating the antimicrobial potential of a compound like this compound.

Caption: Workflow for antimicrobial activity evaluation.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial activities, likely mediated through the inhibition of pathways such as NF-κB and bacterial DNA gyrase, warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore the full potential of this and related pyrazole derivatives in drug discovery and development.

References

- 1. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Advent and Evolution of Nitrophenyl-Substituted Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. Its versatile synthetic accessibility and diverse pharmacological activities have led to the development of numerous therapeutic agents. Among the vast array of pyrazole derivatives, those bearing a nitrophenyl substituent have carved out a significant niche, demonstrating a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, antifungal, and endocrine-modulating activities. This in-depth technical guide explores the discovery, history, and key developments of nitrophenyl-substituted pyrazoles, providing detailed experimental protocols, quantitative biological data, and a visual representation of their mechanisms of action.

A Historical Milestone: The First Nitrophenyl-Substituted Pyrazole

The history of pyrazole synthesis dates back to 1883, with Ludwig Knorr's landmark synthesis of antipyrine, a phenyl-substituted pyrazolone. However, the introduction of a nitrophenyl group onto the pyrazole ring appears to have occurred several decades later. A pivotal moment in the history of this class of compounds was the discovery of 4-Nitro-5-(3-pyridyl)pyrazole by George Aleck Crocker Gough and Harold King in 1931. This novel nitrophenyl-substituted pyrazole was not the product of a targeted synthesis but was instead identified as a new oxidation product of nicotine when treated with nitric acid.[1][2] This discovery marked the first documented instance of a pyrazole bearing a nitrophenyl substituent, opening a new chapter in the exploration of substituted pyrazoles.

In 1933, Gough and King provided further confirmation of the structure of 4-Nitro-5-(3-pyridyl)pyrazole through a confirmatory synthesis.[3][4] This work not only solidified the existence of this new compound class but also provided an early synthetic route, albeit one derived from a natural product precursor.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of nitrophenyl-substituted pyrazoles has evolved significantly since its initial discovery. Modern methods offer greater efficiency, regioselectivity, and substrate scope. The foundational approach to pyrazole synthesis, the Knorr pyrazole synthesis, remains a relevant and widely used method.[3]

The Knorr Pyrazole Synthesis: A General Protocol

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of nitrophenyl-substituted pyrazoles, this typically involves the use of a nitrophenylhydrazine.

Experimental Protocol: Synthesis of a Generic 1-(nitrophenyl)-substituted Pyrazole

-

Reaction Setup: A solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: The nitrophenylhydrazine hydrochloride (1.0 - 1.2 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure nitrophenyl-substituted pyrazole.

Historical Experimental Protocol: Formation of 4-Nitro-5-(3-pyridyl)pyrazole from Nicotine (Gough and King, 1931)

The initial discovery of a nitrophenyl-substituted pyrazole was a result of the oxidation of nicotine.

-

Oxidation of Nicotine: Nicotine is treated with nitric acid. This process leads to the formation of nicotinic acid as the main product, with 4-Nitro-5-(3-pyridyl)pyrazole being isolated as a by-product.[1][2]

Confirmatory Synthesis of 5-(3-pyridyl)pyrazole (Gough and King, 1933)

This synthesis provided the non-nitrated pyrazole core, which was identical to the product obtained by the deamination of the amino-derivative of the compound from the nicotine oxidation.

-

Condensation: Ethyl nicotinate is condensed with acetone in the presence of sodium to yield pyridoylacetone.[3][4]

-

Cyclization: The resulting pyridoylacetone is then treated with hydrazine to produce 3-methyl-5-(3-pyridyl)pyrazole.[3][4]

-

Oxidation and Decarboxylation: The methyl group of 3-methyl-5-(3-pyridyl)pyrazole is oxidized to a carboxylic acid using potassium permanganate. Subsequent heating of the resulting carboxylic acid at 310°C leads to decarboxylation, affording 5-(3-pyridyl)pyrazole.[3][4]

Biological Activities and Quantitative Data

Nitrophenyl-substituted pyrazoles have been investigated for a variety of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50, MIC, etc.) | Reference |

| Nitrophenyl-substituted pyrazoles | Anti-inflammatory | COX-2 Inhibition | IC50 values in the micromolar range | [5] |

| Nitrophenyl-substituted pyrazoles | Antimicrobial | Various bacterial strains (e.g., S. aureus, E. coli) | MIC values ranging from 2 to 64 µg/mL | [5] |

| Nitrophenyl-substituted pyrazoles | Antifungal | Various fungal strains (e.g., C. albicans, A. niger) | MIC values in the low micromolar to µg/mL range | [5] |

| Triaryl-substituted nitropyrazoles | Estrogen Receptor Binding | Estrogen Receptor α (ERα) and β (ERβ) | Relative Binding Affinity (RBA) values reported | [5] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of nitrophenyl-substituted pyrazoles is crucial for their development as therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives, including some nitrophenyl-substituted analogues, are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.

Antimicrobial and Antifungal Activity

The precise mechanisms of antimicrobial and antifungal action for nitrophenyl-substituted pyrazoles are not fully elucidated and may vary depending on the specific compound and microbial species. However, potential mechanisms include the inhibition of essential enzymes involved in microbial growth and replication.

Estrogen Receptor Modulation

Certain triaryl-substituted pyrazoles, including those with nitro groups, have been shown to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). Their binding can either mimic or block the effects of endogenous estrogens, leading to a variety of physiological responses.

References

- 1. US2409345A - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]

- 2. CCCCXI.—4-Nitro-5-(3-pyridyl)pyrazole, a new oxidation product of nicotine. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 94. 4-Nitro-5-(3-pyridyl)pyrazole, a new oxidation product of nicotine. Part III. Confirmatory synthetical experiments - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. 94. 4-Nitro-5-(3-pyridyl)pyrazole, a new oxidation product of nicotine. Part III. Confirmatory synthetical experiments - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chim.it [chim.it]

An In-depth Technical Guide to 3-(2-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on 3-(2-nitrophenyl)-1H-pyrazole, a derivative that combines the pyrazole nucleus with a nitrophenyl substituent, a common pharmacophore known to influence biological activity. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available data for the compound and its close structural isomers.

Chemical Identity and Nomenclature

Due to the tautomeric nature of the pyrazole ring in N-unsubstituted pyrazoles, this compound can exist in equilibrium with its 5-(2-nitrophenyl)-1H-pyrazole tautomer. According to IUPAC nomenclature guidelines, which prioritize the lowest possible locant numbers for substituents, the preferred name is This compound .

Tautomerism of this compound

Tautomeric forms of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59844-05-2 |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])C2=CN=N[C@H]2 |

| InChI | InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-5-6-10-11-9/h1-6H,(H,10,11) |

Physicochemical Properties

Table 2: Physicochemical Data (Data for 3-(3-nitrophenyl)-1H-pyrazole[1])

| Property | Value |

| Melting Point | 124-130 °C |

| Solubility | 11.7 µg/mL (at pH 7.4)[1] |

| Appearance | Expected to be a crystalline solid |

Synthesis

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine. A plausible and frequently utilized route for the synthesis of this compound starts from 2'-nitroacetophenone.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Formation of a β-enaminone intermediate from the starting ketone.

-

Cyclization of the intermediate with hydrazine to form the pyrazole ring.

General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for pyrazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification or can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the collected solid with cold water and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as its 3-nitrophenyl isomer and other substituted pyrazoles.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons of the nitrophenyl group (multiplets, ~7.5-8.2 ppm).- Protons of the pyrazole ring (two doublets or multiplets, ~6.5-7.8 ppm).- A broad singlet for the N-H proton of the pyrazole ring (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the nitrophenyl group (~120-150 ppm).- Carbons of the pyrazole ring (~105-145 ppm).- Carbon bearing the nitro group will be downfield. |

| IR (Infrared) | - N-H stretching vibration (~3100-3300 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).- C=N and C=C stretching of the pyrazole and aromatic rings (~1400-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (189.17 g/mol ).- Fragmentation pattern may involve the loss of NO₂ and cleavage of the pyrazole ring. |

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported. However, the broader class of nitrophenyl-substituted pyrazoles has demonstrated a range of pharmacological effects, suggesting potential areas of interest for this specific isomer.

Potential Pharmacological Activities

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: The nitrophenyl moiety is present in several compounds with cytotoxic and antiproliferative effects. Studies on related nitrophenyl-pyrazoles have shown activity against various cancer cell lines.

-

Antimicrobial Activity: The pyrazole nucleus is a key component of some antimicrobial agents.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, this compound could potentially modulate inflammatory or cell proliferation pathways. For instance, in an inflammatory context, it might interfere with the arachidonic acid cascade.

Hypothetical modulation of the inflammatory cascade.

Conclusion

This compound represents a molecule of interest within the broader family of biologically active pyrazole derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound, which may hold promise for applications in drug discovery and development. Professionals in the field are encouraged to use this guide as a foundational resource for their research endeavors.

References

Tautomerism in 3-(2-nitrophenyl)-1H-pyrazole

An In-depth Technical Guide on the Tautomerism of 3-(2-nitrophenyl)-1H-pyrazole

Executive Summary

The phenomenon of annular prototropic tautomerism is a cornerstone of pyrazole chemistry, profoundly influencing the physical, chemical, and biological properties of these heterocyclic compounds. In unsymmetrically substituted pyrazoles, such as this compound, the position of the mobile proton on one of the two ring nitrogen atoms dictates the formation of distinct tautomeric isomers. This guide provides a comprehensive technical overview of the tautomerism in this compound, synthesizing theoretical principles with experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this equilibrium. The guide details the structural and electronic factors governing the stability of the this compound and 5-(2-nitrophenyl)-1H-pyrazole tautomers, presents relevant quantitative data from computational and spectroscopic studies, outlines detailed experimental protocols for characterization, and visualizes key concepts and workflows.

Annular Prototropic Tautomerism in Pyrazoles

Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring (N1 and N2).[1] For an unsymmetrically substituted pyrazole, this results in a dynamic equilibrium between two distinct chemical entities.

The equilibrium is influenced by several factors:

-

Electronic Nature of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a significant impact on the relative stability of the tautomers. Theoretical calculations have shown that EDGs tend to favor the C3 position, while EWGs often stabilize the C5-tautomer.[1][2]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the tautomeric ratio. Dipolar aprotic solvents and low temperatures can decrease the rate of interconversion.[1] Water, in particular, can lower the energetic barrier between tautomers by facilitating intermolecular proton transfer through hydrogen bonding.[1]

-

Physical State: The preferred tautomer in the solid state, often dictated by crystal packing forces, may differ from the equilibrium mixture observed in solution.[1]

-

Temperature: Changes in temperature can shift the equilibrium, and low-temperature analyses are often required to slow the proton exchange for individual tautomer observation by NMR.[1]

The 2-nitrophenyl group at the C3 position introduces strong electron-withdrawing effects due to the nitro moiety. This makes the analysis of its preferred tautomeric form a subject of significant interest. While some studies suggest EWGs favor the C5-tautomer, others classify the NO₂ group as favoring the C3-tautomer, highlighting the complexity of predicting the equilibrium.[1][2]

Quantitative Data and Spectroscopic Analysis

Direct quantitative experimental data for the tautomeric equilibrium of this compound is scarce in the literature. However, extensive computational and experimental studies on related substituted pyrazoles provide a strong basis for understanding its behavior.

Computational Studies

Theoretical calculations, primarily using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. Ab initio MP2/6-311++G** calculations on a range of substituted pyrazoles have shown that substituents with strong electron-withdrawing character, such as CHO and COOH, favor the C5-tautomer.[1][2] Conversely, groups capable of electron donation, including NO₂, were found to favor the C3-tautomer.[1] This suggests that for this compound, the C3 tautomer may be more stable.

Table 1: Theoretical Relative Stabilities of Substituted Pyrazole Tautomers (Illustrative)

| Substituent at C3/C5 | Method | Basis Set | Phase | More Stable Tautomer | ΔE (kJ/mol) | Reference |

|---|---|---|---|---|---|---|

| -NO₂ | MP2 | 6-311++G** | Gas | 3-NO₂ | - | [1] |

| -COOH | MP2 | 6-311++G** | Gas | 5-COOH | - | [1][2] |

| -CHO | MP2 | 6-311++G** | Gas | 5-CHO | - | [1] |

| -CF₃ | B3LYP | 6-311++G(d,p) | Gas | 3-CF₃ | - | [1] |

| -Ph | - | - | Solution | 3-Ph | - |[3] |

Note: This table is illustrative, based on general findings for monosubstituted pyrazoles. ΔE represents the energy difference between the more stable and less stable tautomer.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[3] In cases of rapid proton exchange on the NMR timescale, the signals for C3/C5 and the attached protons appear as averaged, often broadened, peaks.[1] By lowering the temperature, this exchange can be slowed, allowing for the observation and integration of distinct signals for each tautomer, thus enabling the calculation of the equilibrium constant (KT).[3]

For 3(5)-phenylpyrazoles, low-temperature NMR studies have shown that the equilibrium mixture is rich in the 3-phenyl tautomer.[3] Given the electronic similarities, a similar preference might be expected for this compound.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Pyrazole Tautomers

| Compound | Solvent | Tautomer | C3 | C4 | C5 | Reference |

|---|---|---|---|---|---|---|

| Pyrazole | DMSO-d₆ | Averaged | 134.5 | 105.1 | 134.5 | [1] |

| 3(5)-Methylpyrazole | HMPT (-20°C) | 3-Me | ~144 | ~103 | ~134 | [3] |

| 5-Me | ~136 | ~104 | ~142 | [3] | ||

| 3(5)-Phenylpyrazole | THF (-85°C) | 3-Ph (major) | ~151 | ~103 | ~130 | [3] |

| | | 5-Ph (minor) | ~143 | ~105 | ~140 |[3] |

Note: Chemical shifts are approximate and serve to illustrate the expected differences between tautomers.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. For many 3(5)-substituted pyrazoles, a single tautomer is observed in the crystal lattice.[2] For instance, the crystal structure of 4-bromo-3-phenylpyrazole, a model for 3(5)-phenylpyrazole, exists exclusively as the 3-phenyl tautomer.[3] Similarly, 3,4-dinitro-1H-pyrazole crystallizes as the tautomer with the proton on the nitrogen adjacent to the C5 carbon (i.e., the 3,4-dinitro tautomer).[4] A crystal structure determination for this compound would definitively identify its preferred solid-state form.

Experimental Protocols

A thorough investigation into the tautomerism of this compound requires a combination of synthetic, spectroscopic, and computational methods.

Synthesis of this compound

A common route to synthesize 3-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.[5] For the target molecule, a potential precursor would be 1-(2-nitrophenyl)-1,3-butanedione.

-

Reaction Setup: Dissolve 1-(2-nitrophenyl)-1,3-butanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Cyclization: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice water. Collect the resulting precipitate by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopic Analysis Protocol

-

Sample Preparation: Prepare solutions of the purified pyrazole (~10-20 mg/mL) in various deuterated solvents, such as CDCl₃, DMSO-d₆, and CD₃OD, to assess solvent effects.

-

Standard Spectra Acquisition: Record ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Observe the chemical shifts and signal broadening for the pyrazole ring protons and carbons (H4, C3, C4, C5).

-

Variable Temperature (VT) NMR: Perform a low-temperature NMR experiment, starting from ambient temperature and decreasing it in increments (e.g., 10 K).

-

Coalescence and Slow Exchange: Record spectra at each temperature, observing for the coalescence of the C3/C5 signals, followed by their separation into distinct peaks for each tautomer in the slow-exchange regime.

-

Quantification: Once in the slow-exchange regime, carefully integrate the signals corresponding to each tautomer. The ratio of the integrals provides the tautomeric equilibrium constant, KT = [3-tautomer]/[5-tautomer].

X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., chloroform, ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, including the location of the N-H proton, which unambiguously identifies the tautomer present in the crystal.

Computational Chemistry Protocol

-

Structure Building: Build the 3D structures of both the this compound and 5-(2-nitrophenyl)-1H-pyrazole tautomers using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a DFT method, such as B3LYP, with a sufficiently large basis set, like 6-311++G(d,p).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, Gibbs free energies).

-

Solvent Modeling: To simulate solution conditions, repeat the optimization and frequency calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM), for relevant solvents (e.g., water, DMSO, chloroform).

-

Energy Analysis: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) between the two tautomers in the gas phase and in each solvent to predict the thermodynamically more stable isomer.

Mechanism of Tautomeric Interconversion

The interconversion between pyrazole tautomers does not typically occur via a simple intramolecular proton shift due to a high energy barrier. Instead, it is often facilitated by other molecules, leading to an intermolecular proton transfer. In protic solvents like water, the solvent molecules can play a direct role.

Computational studies have shown that water molecules can form hydrogen-bonded bridges between the two nitrogen atoms of the pyrazole ring, creating a cyclic transition state that significantly lowers the activation energy for proton transfer.[1] The optimal condition is often found with two bridging water molecules.[1]

Conclusion

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-(2-nitrophenyl)-1H-pyrazole in Common Organic Solvents

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative data on the solubility of 3-(2-nitrophenyl)-1H-pyrazole in common organic solvents could be located. The information presented herein is based on the general solubility characteristics of pyrazole and its derivatives and should be considered as a general guide rather than experimentally verified data for the specific compound of interest.

Introduction

This compound is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide aims to provide a comprehensive overview of the expected solubility behavior of this compound, alongside detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

-

Polarity: The this compound molecule possesses both polar (nitro group, pyrazole ring) and non-polar (phenyl ring) regions, giving it a moderate overall polarity.

-

Hydrogen Bonding: The presence of the N-H group in the pyrazole ring allows it to act as a hydrogen bond donor, while the nitrogen atoms and the nitro group can act as hydrogen bond acceptors.

-

Solvent Interactions: Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar protic and polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be limited.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Can engage in strong dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low | Limited intermolecular interactions with the polar solute. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following section details a standard methodology for solubility measurement.

1. Materials and Apparatus

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade common organic solvents (Methanol, Ethanol, Acetone, etc.)

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath for temperature control

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

2. Experimental Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same temperature for a prolonged period (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, centrifugation can be used to facilitate phase separation.

-

Sampling and Dilution: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The syringe should be fitted with a filter to remove any suspended particles. The collected sample is then accurately diluted with a known volume of a suitable solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: The solubility is then calculated in various units such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of Quantitative Solubility Data Presentation for this compound in Methanol

| Temperature (K) | Mole Fraction (x) | Mass Fraction (w) | g / 100g Solvent |

| 293.15 | Data | Data | Data |

| 298.15 | Data | Data | Data |

| 303.15 | Data | Data | Data |

| 308.15 | Data | Data | Data |

| 313.15 | Data | Data | Data |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Conclusion

While specific experimental data for the solubility of this compound is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path for obtaining the necessary quantitative data. Accurate solubility data is indispensable for the effective development and application of this promising compound.

An In-depth Technical Guide to the Stability and Storage of 3-(2-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(2-nitrophenyl)-1H-pyrazole. The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and development settings. This guide consolidates data from safety data sheets, relevant chemical literature on analogous compounds, and established stability testing protocols to provide a thorough understanding of the compound's stability profile.

Physicochemical Properties and Structure

| Property | Value (Estimated or from similar compounds) |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white to yellow or brown crystalline solid |

| Melting Point | 90-96 °C (for a similar compound)[1] |

| Solubility | Sparingly soluble in water (11.7 µg/mL at pH 7.4 for a similar isomer)[2], soluble in organic solvents like methanol and DMSO. |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The recommendations below are based on general guidelines for pyrazole derivatives and nitroaromatic compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37]

| Condition | Recommendation |

| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C |

| Light | Store in a light-resistant container (e.g., amber vial) to prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. |

| Moisture | Keep in a tightly sealed container in a dry place or desiccator to prevent hydrolysis. |

| Container | Use chemically inert containers such as glass vials with PTFE-lined caps. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust. |

| Retest Period | It is recommended to re-evaluate the purity of the compound after 12 months of storage under the recommended long-term conditions.[24][25] |

Stability Profile and Degradation Pathways

Summary of Forced Degradation Studies (Representative Data)

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure the stability-indicating method can detect impurities.[5]

| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Moderate |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Significant |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | Moderate |

| Thermal Degradation | Solid-state | 48 hours | 80°C | Minor |

| Photodegradation | ICH Q1B Option 2 (UV and visible light) | 7 days | Room Temp. | Moderate |

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under various stress conditions.

Potential degradation pathways for this compound.

Experimental Protocols

The following section details the experimental protocols for conducting forced degradation studies and for the analytical methods used to assess the stability of this compound.

Forced Degradation Experimental Workflow

The diagram below outlines the general workflow for performing forced degradation studies in accordance with ICH guidelines.[4][5][7][38]

Workflow for forced degradation studies.

Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[23] The following is a representative protocol.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile) |

| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Sample Preparation:

-

Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

-

Forced Degradation Samples: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a theoretical concentration of 100 µg/mL of the parent compound.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition profile of the compound.[6][8][14]

TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Analysis: Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp to a temperature above the melting point (e.g., 150°C) at a rate of 10°C/min.

-

Cool to 25°C at a rate of 10°C/min.

-

Perform a second heating ramp under the same conditions as the first.

-

-

-

Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event in the second heating cycle.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its stability. It is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions. For optimal long-term stability, the compound should be stored at or below -20°C, protected from light and moisture, and under an inert atmosphere. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to ensure the quality and integrity of the compound throughout its use in scientific investigations. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. fpe.umd.edu [fpe.umd.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asean.org [asean.org]

- 11. www3.paho.org [www3.paho.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. researchgate.net [researchgate.net]

- 14. iitk.ac.in [iitk.ac.in]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jetir.org [jetir.org]

- 19. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product [mdpi.com]

- 20. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jpsbr.org [jpsbr.org]

- 22. researchgate.net [researchgate.net]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. biosynth.com [biosynth.com]

- 25. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Shelf Life | Magnaflux [magnaflux.eu]

- 29. ricerca.unich.it [ricerca.unich.it]

- 30. 3-(4-Nitrophenyl)-1H-pyrazole, 97%, Thermo Scientific Chemicals 2 g | Request for Quote [thermofisher.com]

- 31. researchgate.net [researchgate.net]

- 32. journals.najah.edu [journals.najah.edu]

- 33. jchr.org [jchr.org]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. 3-(2-Methoxyphenyl)-1H-pyrazole, 97% | Fisher Scientific [fishersci.ca]

- 37. iuvaarchives.com [iuvaarchives.com]

- 38. benchchem.com [benchchem.com]

Potential Research Areas for 3-(2-nitrophenyl)-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research avenues for the novel heterocyclic compound, 3-(2-nitrophenyl)-1H-pyrazole. While direct extensive research on this specific molecule is limited, this document extrapolates from the well-established biological activities of structurally related nitrophenyl-substituted pyrazole derivatives to outline promising areas of investigation. This guide covers plausible synthetic routes, potential biological activities supported by data from analogous compounds, and detailed experimental protocols for future studies.

Synthetic Pathways

The synthesis of this compound can be approached through established methods for pyrazole ring formation. A highly plausible and efficient method involves a two-step process starting from 2'-nitroacetophenone.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the enaminone intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2'-nitroacetophenone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude enaminone intermediate from Step 1 in glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Potential Biological Activities and Quantitative Data from Analogues

Based on extensive research on nitrophenyl-substituted pyrazoles, this compound is a promising candidate for investigation in several therapeutic areas. The following sections summarize the potential activities and include quantitative data from structurally similar compounds to guide future research.

Anticancer Activity

Numerous pyrazole derivatives, including those with nitrophenyl substituents, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[1]

Signaling Pathway for Pyrazole-Induced Apoptosis:

Caption: Potential mechanism of anticancer activity via ROS-induced apoptosis.

Table 1: Anticancer Activity of Analogous Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [2] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [2] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 (24h) | [1] |

| Pyrazole Acetohydrazide Derivative | A2780 (Ovarian) | 8.57 | [3] |

| 1-isonicotinoyl-3-methyl-4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-one | Multiple Cell Lines | 0.2-3.4 | [4] |

Anti-inflammatory Activity

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example. The primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] Compounds with electron-withdrawing groups, such as a nitro group, have been noted for their potent anti-inflammatory effects.[6]

COX Inhibition Pathway:

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

Table 2: Anti-inflammatory Activity of Analogous Pyrazole Derivatives

| Compound Name | Assay | IC50 (µM) | Reference |

| Celecoxib | COX-2 Inhibition | 0.04 | [5] |

| SC-558 | COX-2 Inhibition | >1900 (for COX-1) | [5] |

| para-nitrophenyl pyrazole conjugate | Protein denaturation | 93.53 ± 1.37% inhibition | [7] |

| 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 derived pyrazole | TNF-α Inhibition | up to 85% inhibition at 10 µM | [8] |

| 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 derived pyrazole | IL-6 Inhibition | up to 93% inhibition at 10 µM | [8] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of a nitrophenyl group can contribute to this activity.

Table 3: Antimicrobial Activity of Analogous Pyrazole Derivatives

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | <0.2 | [9] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli | 1 | [9] |

| Pyrazole derivative | E. coli | 0.25 | [10] |

| Pyrazole derivative | S. epidermidis | 0.25 | [10] |

| Pyrazole derivative | A. niger | 1 | [10] |

Experimental Protocols for Biological Evaluation

To investigate the potential of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

-

Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol for MIC Determination:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Prepare an inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Protocol for COX Inhibition Assay:

-

Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Prepare various concentrations of this compound.

-

In separate wells of a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

-

Add the inhibitor (this compound) or a known standard (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

-

Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 2 minutes at 25°C).

-

Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using an enzyme immunoassay (EIA) as per the kit instructions.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, the extensive body of research on analogous compounds strongly suggests its potential as a valuable scaffold in drug discovery. The proposed research areas in oncology, inflammation, and infectious diseases are well-supported by existing data on nitrophenyl-substituted pyrazoles.

Future research should focus on:

-

Efficient Synthesis and Characterization: Optimizing the proposed synthetic route and thoroughly characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

In-depth Biological Screening: Performing comprehensive in vitro and in vivo studies to validate the predicted anticancer, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational framework for initiating research into the promising therapeutic potential of this compound. The detailed protocols and compiled data from related compounds offer a solid starting point for researchers to explore this novel chemical entity.

References